Itacitinib

Description

This compound is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities. Upon oral administration, this compound selectively inhibits JAK-1, thereby inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins and the production of proinflammatory factors induced by other cytokines, including interleukin-23 (IL-23) and interleukin-6 (IL-6). The JAK-STAT pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 29 investigational indications.

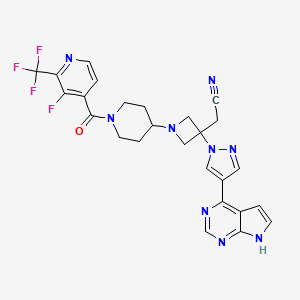

a JAK1 inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBSXLIQKWEBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334298-90-6, 1651228-00-0 | |

| Record name | Itacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB39110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ITACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Itacitinib in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2][3] This selective inhibition of JAK1 positions this compound as a targeted therapeutic agent for various inflammatory and autoimmune conditions, with a primary focus on the treatment and prevention of graft-versus-host disease (GVHD).[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Selective JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[6][7][8] The dysregulation of the JAK-STAT pathway is a central feature in the pathogenesis of many inflammatory and autoimmune diseases.[9]

This compound exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream STAT proteins.[1][10] This blockade of JAK1-mediated signaling disrupts the biological effects of several key pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are pivotal in the pathophysiology of GVHD and other inflammatory disorders.[5][11]

Signaling Pathway of this compound's Action

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.

Quantitative Data on this compound's Potency and Selectivity

This compound's efficacy is rooted in its high potency for JAK1 and its selectivity over other JAK family members. This selectivity is crucial for minimizing off-target effects, such as the myelosuppression associated with JAK2 inhibition.[12]

| Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 2 | - |

| JAK2 | 63 | >20-fold |

| JAK3 | >2000 | >100-fold |

| TYK2 | 795 | >100-fold |

| Table 1: In vitro inhibitory potency (IC50) of this compound against JAK family kinases.[13][14][15] |

Clinical Efficacy in Inflammatory Diseases

Clinical trials have primarily evaluated this compound in the context of acute and chronic GVHD. The following tables summarize key efficacy data from these studies.

| Study / Cohort | Treatment Group | N | Day 28 Overall Response Rate (ORR) |

| Phase 1 (NCT02614612) [4][16] | This compound 200 mg + Corticosteroids | 14 | 78.6% |

| This compound 300 mg + Corticosteroids | 15 | 66.7% | |

| Treatment-Naïve aGVHD (pooled) | 12 | 75.0% | |

| Steroid-Refractory aGVHD (pooled) | 17 | 70.6% | |

| GRAVITAS-301 (Phase 3) [17][18] | This compound 200 mg + Corticosteroids | 219 | 74.0% |

| Placebo + Corticosteroids | 220 | 66.4% (p=0.08) | |

| Table 2: Efficacy of this compound in patients with acute graft-versus-host disease (aGVHD). |

| Study (NCT03755414)[5][19] | Outcome | Result |

| Prevention of aGVHD and CRS | Grade 2 aGVHD at Day 100 | 21.9% |

| Grade 3-4 aGVHD | 0% | |

| Grade 2-5 CRS | 0% | |

| 1-Year Overall Survival | 80% | |

| Table 3: Efficacy of this compound in preventing aGVHD and cytokine release syndrome (CRS) in haploidentical transplantation. |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of key in vitro and in vivo experiments. The following sections detail the methodologies for these assays.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the different JAK kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are individually prepared in a kinase assay buffer. A suitable peptide substrate (e.g., a poly-Glu,Tyr 4:1 random copolymer) and ATP are also prepared in the same buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the various concentrations of this compound in a 96- or 384-well plate. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The data are normalized to control wells (no inhibitor) and background (no enzyme). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Preparation and Treatment: Freshly drawn human whole blood or isolated PBMCs are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.[2][20]

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine, such as IL-6, to induce JAK1-dependent STAT3 phosphorylation. The stimulation is typically short (e.g., 15-30 minutes) at 37°C.[11]

-

Fixation: The reaction is stopped, and the cells are fixed by adding a formaldehyde-based fixation buffer. This cross-links proteins and preserves the phosphorylation state of the STAT proteins.[21][22]

-

Permeabilization: Red blood cells are lysed (if using whole blood), and the remaining leukocytes are permeabilized, often with ice-cold methanol, to allow antibodies to access intracellular targets.[21][22]

-

Staining: The permeabilized cells are then stained with a cocktail of fluorescently-labeled antibodies. This includes an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3) and antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD14 for monocytes).[23][24]

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the anti-pSTAT antibody in the gated cell populations is measured.

-

Data Analysis: The inhibition of STAT phosphorylation is quantified by comparing the median fluorescence intensity of pSTAT in this compound-treated samples to the cytokine-stimulated control. IC50 values for the inhibition of pSTAT signaling are then calculated.

Conclusion

This compound's mechanism of action is centered on its potent and selective inhibition of JAK1. By targeting this critical node in the inflammatory cytokine signaling network, this compound effectively dampens the downstream activation of STAT proteins, leading to a reduction in the expression of inflammatory genes. This targeted approach has shown promise in the treatment of inflammatory diseases, particularly GVHD, by mitigating the pathological effects of key cytokines like IL-6 and IFN-γ. The quantitative data on its selectivity and the results from clinical trials underscore its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the field of immunology and drug development.

References

- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 8. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 9. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 16. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]

- 18. fiercebiotech.com [fiercebiotech.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 23. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Itacitinib's JAK1 Selectivity Profile and Kinase Inhibition Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Janus kinase 1 (JAK1) selectivity profile of itacitinib and the methodologies used for its determination. This compound (formerly INCB039110) is a potent and selective inhibitor of JAK1, a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. Understanding its selectivity and the assays used to measure it is crucial for preclinical and clinical development.

Core Data: this compound Kinase Selectivity

This compound demonstrates high selectivity for JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2. This selectivity is critical for its therapeutic window, potentially minimizing off-target effects associated with broader JAK inhibition.[1] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 2 | 1 |

| JAK2 | 63 | >20 |

| JAK3 | >2000 | >100 |

| TYK2 | 795 | >100 |

Data compiled from multiple sources indicating this compound's potent and selective inhibition of JAK1.[2][3]

Experimental Protocols: Kinase Inhibition Assay

The determination of this compound's kinase selectivity is performed using in vitro biochemical assays. A common method is a homogeneous time-resolved fluorescence (HTRF) assay, which measures the phosphorylation of a substrate peptide by the kinase.

Principle of the HTRF Kinase Assay:

This assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (conjugated to a substrate). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal. The intensity of this signal is proportional to the kinase activity.

Detailed Methodology for this compound Kinase Inhibition Assay:

The following protocol is a representative example for determining the IC50 values of this compound against JAK family kinases using an HTRF assay.

Materials:

-

Recombinant Kinases: Purified, epitope-tagged kinase domains of human JAK1 (e.g., amino acids 837-1142), JAK2 (e.g., amino acids 828-1132), JAK3 (e.g., amino acids 718-1124), and TYK2 (e.g., amino acids 873-1187).

-

Substrate: A biotinylated peptide substrate, such as Biotin-EQEDEPEGDYFEWLE.

-

ATP: Adenosine triphosphate.

-

This compound: Serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Buffer containing necessary salts and cofactors for kinase activity.

-

Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665).

-

Microplates: Low-volume 384-well microplates.

-

Plate Reader: An HTRF-compatible plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound, typically an 11-point dilution series, in the assay plate. Include a vehicle control (DMSO) for determining 100% kinase activity and a control without enzyme for background signal.

-

Kinase Reaction Mixture: Prepare a reaction mixture containing the specific JAK enzyme and the biotinylated peptide substrate in the assay buffer.

-

Initiation of Kinase Reaction: Add ATP to the wells of the microplate containing the compound dilutions and the kinase/substrate mixture to initiate the enzymatic reaction. The final concentration of the peptide substrate is typically around 500 nM.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period, for instance, 60 minutes, to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the kinase reaction by adding a detection mixture containing EDTA (to chelate Mg2+ and inhibit kinase activity), the europium-labeled antibody, and the streptavidin-conjugated acceptor.

-

Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway and this compound's Mechanism of Action

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining IC50 values in a kinase assay.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Itacitinib: Chemical Structure and Physical Properties

This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound (formerly known as INCB039110), a potent and selective inhibitor of Janus kinase 1 (JAK1). The information is curated for professionals in drug development and scientific research.

Chemical Structure and Identifiers

This compound is a synthetic organic small molecule belonging to the class of pyridinecarboxylic acids and derivatives.[1] Its complex structure is key to its selective inhibition of JAK1.

| Identifier | Value |

| IUPAC Name | 2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile.[2][3] |

| SMILES | C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F[2] |

| Molecular Formula | C26H23F4N9O[2][4][5] |

| CAS Registry Number | 1334298-90-6[6][7] |

| InChIKey | KTBSXLIQKWEBRB-UHFFFAOYSA-N[2][8] |

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Molecular Weight | 553.5 g/mol [2] |

| Appearance | White to light yellow solid[4][6] |

| Purity | ≥95% to 99.99%[4][5][9] |

| UV/Vis. (λmax) | 255, 311 nm[5] |

| Storage | Powder: -20°C for at least 3 years. In solvent: -80°C for 1 year.[5][6][9][10] |

Solubility

This compound's solubility varies significantly across different solvents, a critical consideration for experimental and formulation purposes.

| Solvent | Solubility |

| DMSO | ≥ 30 mg/mL; up to 100 mg/mL (180.66 mM)[9][10][11][12] |

| Ethanol | ~5 mg/mL[5] |

| Dimethylformamide (DMF) | ~3 mg/mL[5] |

| Aqueous Buffers | Sparingly soluble.[5] For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol or DMF and then dilute with the aqueous buffer.[5] The solubility is approximately 0.02 mg/mL in a 1:40 solution of ethanol:PBS (pH 7.2).[5] |

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable and selective inhibitor of JAK1.[6][8] The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in cellular processes such as proliferation, differentiation, and immune response.[2]

This compound exhibits high selectivity for JAK1. Its inhibitory concentration (IC50) for human JAK1 is 2 nM. It is over 20-fold more selective for JAK1 than for JAK2 (IC50 of 63 nM) and over 100-fold more selective than for JAK3 (IC50 >2000 nM) and TYK2 (IC50 of 795 nM).[9][13][14][15] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of downstream target genes involved in inflammation and immune responses.[2]

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's activity and properties involves various in vitro and in vivo assays. Below are representative methodologies.

In Vitro IC50 Determination for JAK1

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against its target, JAK1.

-

Cell Culture : Human cells expressing JAK1 are cultured in appropriate media and conditions.

-

Compound Preparation : A stock solution of this compound is prepared in DMSO and then serially diluted to various concentrations.[9]

-

Cell Treatment : The cultured cells are treated with the different concentrations of this compound for a specified incubation period (e.g., 1 hour).[14]

-

Stimulation : Cells are stimulated with a cytokine, such as IL-6 (100 ng/mL), for a short period (e.g., 15 minutes) to activate the JAK/STAT pathway.[13]

-

Lysis and Protein Analysis : Cells are lysed to extract total cellular proteins. The level of phosphorylated STAT3 (pSTAT3), a downstream marker of JAK1 activity, is quantified using methods like ELISA or Western Blot.[13]

-

Data Analysis : The pSTAT3 levels are plotted against the this compound concentrations. The IC50 value is calculated using non-linear regression analysis (e.g., using GraphPad Prism software).[13]

Caption: General workflow for in vitro IC50 determination of this compound.

In Vivo Efficacy in Animal Models

Animal studies are essential to evaluate the therapeutic potential of this compound.

-

Animal Model : A relevant disease model is established, for instance, a human pancreatic xenograft model in mice or a model for graft-versus-host disease (GVHD).[14][16]

-

Dosing : Animals are administered this compound orally at clinically relevant doses (e.g., 30 mg/kg, 60 mg/kg, or 120 mg/kg).[8][14]

-

Treatment Regimen : this compound can be evaluated as a monotherapy or in combination with other agents.[14]

-

Efficacy Assessment : The effect of the treatment is monitored by measuring parameters such as tumor growth, GVHD scores, body weight, and survival rates.[14][16]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Blood samples may be collected to determine the pharmacokinetic profile of this compound and to analyze biomarkers of JAK1 inhibition.[16][17]

These protocols provide a foundational understanding of the experimental approaches used to characterize the biological activity and therapeutic potential of this compound. Researchers should consult specific literature for detailed experimental conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | JAK | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 16. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Population Pharmacokinetics and Exposure-Response in Patients With Acute Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Itacitinib for Graft-versus-Host Disease: A Technical Guide on Pathophysiology and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graft-versus-host disease (GVHD) remains a significant cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (allo-HCT).[1][2] The pathophysiology of GVHD is complex, involving a cascade of inflammatory responses initiated by donor T cells recognizing host tissues as foreign.[1][3] Central to this process is the overactivation of cytokine signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5] Itacitinib, a selective JAK1 inhibitor, has emerged as a therapeutic agent for GVHD, aiming to modulate the inflammatory cascade at a critical juncture.[6][7] This technical guide provides an in-depth overview of the pathophysiology of GVHD, the mechanism of action of this compound, and a summary of key clinical findings and experimental methodologies.

The Pathophysiology of Graft-versus-Host Disease

GVHD is broadly classified into acute and chronic forms, distinguished by their timing of onset and clinical manifestations.[3][8]

Acute GVHD (aGVHD)

Acute GVHD typically occurs within the first 100 days post-transplantation and is characterized by a three-phase process:[3][8][9]

-

Phase 1: Conditioning-Regimen-Related Tissue Damage: The initial phase is triggered by the conditioning regimen (chemotherapy and/or radiation) preceding allo-HCT.[1] This causes damage to host tissues, particularly in the gastrointestinal tract, liver, and skin, leading to the release of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1]

-

Phase 2: Donor T-Cell Activation and Proliferation: The inflammatory environment created in Phase 1 leads to the activation of host antigen-presenting cells (APCs).[1][9] These APCs present host antigens to donor T cells, which recognize them as foreign.[1][9] This triggers the activation, proliferation, and differentiation of donor T cells.[1]

-

Phase 3: Effector Phase and Target Tissue Injury: In the final phase, activated donor T cells and other immune effector cells, such as natural killer (NK) cells, migrate to target organs.[1][8] The release of a "cytokine storm," including interferon-gamma (IFN-γ) and IL-6, amplifies the inflammatory response, leading to apoptosis and tissue damage in the skin, liver, and gastrointestinal tract.[1][9][10]

Chronic GVHD (cGVHD)

Chronic GVHD generally manifests after 100 days post-transplantation and can affect a wider range of organs, with features resembling autoimmune and fibrotic disorders.[3][11] While its pathophysiology is less understood than that of aGVHD, it is believed to involve both alloreactive and autoreactive T cells, B-cell dysregulation, and impaired immune tolerance.[11]

The Role of the JAK/STAT Signaling Pathway in GVHD

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines implicated in the pathophysiology of GVHD.[4][5] This pathway transduces signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.

Key cytokines in GVHD that signal through the JAK/STAT pathway include:

-

Interferon-gamma (IFN-γ): A signature cytokine of Th1 cells, IFN-γ plays a complex role in GVHD, contributing to inflammation and antigen presentation.[10][12]

-

Interleukin-6 (IL-6): A pleiotropic cytokine, IL-6 is involved in T-cell activation and differentiation and is a key driver of the inflammatory response in GVHD.[4][10]

The binding of these cytokines to their receptors activates associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.

This compound: A Selective JAK1 Inhibitor

This compound is an oral, potent, and selective inhibitor of Janus kinase 1 (JAK1).[7][13] By specifically targeting JAK1, this compound aims to interrupt the signaling of pro-inflammatory cytokines that are central to the pathogenesis of GVHD, such as IFN-γ and IL-6.[14][15][16] The selectivity for JAK1 over JAK2 is hypothesized to reduce the hematological toxicities, such as thrombocytopenia and anemia, that can be associated with broader JAK inhibitors like ruxolitinib.[6]

Caption: Mechanism of action of this compound in inhibiting the JAK1/STAT signaling pathway.

Preclinical and Clinical Evidence for this compound in GVHD

Preclinical Studies

Preclinical studies in murine models of aGVHD demonstrated that this compound, administered either prophylactically or therapeutically, significantly improved GVHD scores and survival without impairing the engraftment of donor leukocytes.[7] These studies provided the rationale for investigating this compound in clinical trials for GVHD.[7]

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with GVHD.

Table 1: Summary of Key Clinical Trials of this compound in Acute GVHD

| Study Identifier | Phase | Patient Population | Treatment | Key Efficacy Endpoints | Key Safety Findings (Most Common) |

| NCT02614612 [2][7] | 1 | Treatment-naïve or steroid-refractory aGVHD | This compound (200 mg or 300 mg daily) + corticosteroids | Day 28 Overall Response Rate (ORR): 78.6% (200 mg), 66.7% (300 mg) | Diarrhea (48.3%), Anemia (38%) |

| GRAVITAS-301 (NCT03139604) | 3 | Treatment-naïve aGVHD | This compound + corticosteroids vs. Placebo + corticosteroids | Day 28 ORR: 74.0% (this compound) vs. 66.4% (Placebo) (p=0.08) | Thrombocytopenia (34.9%), Anemia (29.8%) |

| NCT03846479 [13] | 2 | Low-risk aGVHD | This compound monotherapy (200 mg daily) | Day 28 ORR: 89% | Fewer serious viral and fungal infections compared to corticosteroids |

Table 2: Summary of a Key Clinical Trial of this compound for GVHD Prophylaxis

| Study Identifier | Phase | Patient Population | Treatment | Key Efficacy Endpoints | Key Safety Findings (Most Common) |

| NCT03755414 [14][15][16] | 1/2 | Haploidentical HCT | This compound (200 mg daily) + standard GVHD prophylaxis | Cumulative incidence of grade 2 aGVHD at day 100: 21.9%; 1-year cumulative incidence of moderate/severe cGVHD: 5% | No cases of grade 3-4 aGVHD; No cases of grade 2-5 Cytokine Release Syndrome (CRS) |

Experimental Protocols and Methodologies

Murine Model of aGVHD

A common experimental model to evaluate the efficacy of drugs for aGVHD involves major histocompatibility complex (MHC)-mismatched bone marrow transplantation in mice.

Caption: A generalized experimental workflow for preclinical evaluation of this compound in a murine aGVHD model.

-

Recipient Conditioning: Recipient mice (e.g., BALB/c) are lethally irradiated to ablate their hematopoietic system.

-

Transplantation: The mice are then transplanted with bone marrow and T cells from MHC-mismatched donor mice (e.g., C57BL/6).

-

Treatment: Mice are randomized to receive either vehicle control or this compound at a specified dose and schedule (prophylactic or therapeutic).

-

Monitoring and Endpoint Analysis: Mice are monitored daily for weight loss and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity), which are used to calculate a GVHD score. The primary endpoint is typically survival. Secondary endpoints can include histopathological analysis of target organs (skin, liver, gut) and cytokine profiling of serum or tissue samples.

Clinical Trial Methodologies

The clinical trials of this compound in GVHD have employed several key methodologies:

-

Patient Population: Eligibility criteria typically include patients who have undergone their first allo-HCT for a hematological malignancy and have developed aGVHD of a certain grade.[2][7]

-

Treatment Regimen: Patients are administered oral this compound at a specified dose, often in combination with standard-of-care corticosteroids.[7][13]

-

Efficacy Assessment: The primary efficacy endpoint is often the overall response rate (ORR) at Day 28, which includes complete and partial responses.[7] GVHD grading is performed based on established criteria, such as the modified Minnesota Center for International Blood and Marrow Transplant Research (MN-CIBMTR) criteria.[2]

-

Safety Monitoring: Safety and tolerability are assessed through the regular monitoring of adverse events, laboratory parameters (hematology and clinical chemistry), and vital signs.

-

Pharmacokinetic and Pharmacodynamic Analyses: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound and to assess its pharmacodynamic effects, such as the modulation of cytokine levels.[7]

Conclusion

The pathophysiology of GVHD is driven by a complex interplay of immune cells and inflammatory cytokines, with the JAK/STAT pathway playing a central role. This compound, as a selective JAK1 inhibitor, offers a targeted approach to mitigating the inflammatory cascade that underlies GVHD. Clinical data, particularly in low-risk aGVHD and for GVHD prophylaxis, have shown promising results.[13][14][15] Further research and randomized controlled trials will be crucial to fully elucidate the therapeutic potential of this compound in the management of GVHD and to optimize its use in different clinical settings.[17]

References

- 1. Pathophysiology of Acute GVHD | Cancer Nursing Today [cancernursingtoday.com]

- 2. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GVHD pathophysiology: is acute different from chronic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Janus kinase inhibition in the treatment and prevention of graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Acute and chronic GvHD: An overview [gvhdhub.com]

- 9. Frontiers | Pathophysiology of GvHD and Other HSCT-Related Major Complications [frontiersin.org]

- 10. Inflammatory Cytokine Networks in Gastrointestinal Tract Graft vs. Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pathophysiology of chronic graft-versus-host disease: the unveiling of an enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Cytokines in the Pathophysiology of Acute Graft-Versus-Ho...: Ingenta Connect [ingentaconnect.com]

- 13. Effective treatment of low-risk acute GVHD with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. This compound for prevention of graft-versus-host disease and cytokine release syndrome in haploidentical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. b-s-h.org.uk [b-s-h.org.uk]

Itacitinib in Hematological Malignancies Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (formerly INCB039110) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in the pathogenesis of various hematological malignancies and inflammatory conditions. By selectively targeting JAK1, this compound offers a promising therapeutic strategy to modulate the immune response and inhibit cancer cell proliferation and survival. This technical guide provides an in-depth overview of the use of this compound in preclinical research models of hematological malignancies, with a focus on its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its effects by inhibiting the phosphorylation and activation of JAK1, a key enzyme in the JAK-STAT signaling cascade. This inhibition prevents the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are transcription factors that regulate the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In the context of hematological malignancies, the inhibition of JAK1 can lead to the suppression of pro-inflammatory cytokines and the direct inhibition of tumor cell growth.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in various preclinical models.

Table 1: In Vitro Enzymatic Activity of this compound [2]

| Target | IC50 (nM) |

| JAK1 | 2 |

| JAK2 | 63 |

| JAK3 | >2000 |

| TYK2 | 795 |

Table 2: In Vitro Efficacy of this compound in Cell-Based Assays [3]

| Assay | Cell Type | IC50 (nM) |

| IL-2-stimulated JAK/STAT phosphorylation | Primary Human T-cells | 10 - 100 |

| IL-2-induced proliferation | Primary Human T-cells | 10 - 100 |

| Growth Inhibition | INA-6 (cytokine-dependent cell line) | Potent inhibition |

Table 3: In Vivo Efficacy of this compound in a Xenogeneic Graft-versus-Host Disease (GVHD) Model [4]

| Model | Treatment | Outcome |

| Human PBMC in NSG mice | This compound (≈120 mg/kg, twice daily) | Significantly longer survival (median 45 vs 33 days, p < 0.001) |

| Lower GVHD scores and weight loss | ||

| Decreased human CD4+ and CD8+ T-cell engraftment | ||

| Increased frequency of regulatory T-cells (Tregs) |

Table 4: Efficacy of this compound in a Human Lymphoma Xenograft Model with CAR T-cell Therapy [5]

| Model | Treatment | Outcome |

| Nalm6 (CD19+ human lymphoma) in NSG mice | This compound (prophylactic) + CD19-CAR T-cells | Did not affect the antitumor activity of CAR T-cells |

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the phosphorylation of JAK1, blocking downstream STAT signaling.

Experimental Workflow for In Vivo Xenograft Studies

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a hematological malignancy xenograft model.

Caption: A typical workflow for assessing this compound efficacy in xenograft models.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from JAK1 inhibition to the observed cellular and systemic effects.

Caption: Logical flow of this compound's mechanism from JAK1 inhibition to therapeutic effects.

Experimental Protocols

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol is adapted for assessing the effect of this compound on the proliferation of hematological malignancy cell lines in a 96-well format.[5]

Materials:

-

Hematological malignancy cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates (white-walled for luminescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours (or other desired time points) at 37°C in a humidified 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Phosphorylated STAT3 (pSTAT3)

This protocol provides a general framework for detecting the inhibition of STAT3 phosphorylation in hematological cancer cells following this compound treatment.[3]

Materials:

-

Hematological cancer cell line

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

In Vivo Xenograft Model of Diffuse Large B-cell Lymphoma (DLBCL)

This protocol describes a general procedure for establishing and evaluating the efficacy of this compound in a DLBCL patient-derived xenograft (PDX) model.[6]

Materials:

-

DLBCL PDX tissue or cell suspension

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Expand the DLBCL PDX in vivo by serially passaging tumor fragments in NSG mice.

-

For efficacy studies, implant small tumor fragments (e.g., 3x3 mm) subcutaneously into the flanks of a new cohort of NSG mice. Alternatively, inject a suspension of tumor cells mixed with Matrigel.

-

-

Tumor Growth and Randomization:

-

Monitor mice for tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once or twice daily).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and clinical signs of the mice.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or when mice show signs of distress.

-

-

Data Analysis:

-

Plot mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) at the end of the study.

-

If applicable, perform survival analysis using Kaplan-Meier curves.

-

At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., pSTAT levels by immunohistochemistry or Western blot).

-

Conclusion

This compound is a valuable research tool for investigating the role of JAK1 signaling in hematological malignancies. Its high selectivity for JAK1 allows for the targeted dissection of this pathway in various preclinical models. The protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound in this setting. As research continues, this compound may play an increasingly important role in the development of novel treatment strategies for patients with hematological cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paper: Diffuse Large B-Cell Lymphoma Patient-Derived Xenograft Models Capture Molecular and Biologic Heterogeneity and Inform Therapy [ash.confex.com]

The Role of Itacitinib in Mitigating Cytokine Release Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be a severe and life-threatening toxicity associated with various therapies, most notably chimeric antigen receptor (CAR) T-cell therapy. The pathophysiology of CRS is driven by a rapid and massive release of pro-inflammatory cytokines, leading to multi-organ dysfunction. A key signaling pathway implicated in mediating the effects of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Itacitinib, a potent and selective inhibitor of JAK1, has emerged as a promising therapeutic agent for the mitigation of CRS. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways. The evidence presented herein supports the potential of this compound as a prophylactic agent to reduce the incidence and severity of CRS without compromising the efficacy of concomitant anti-cancer therapies.

Introduction to Cytokine Release Syndrome and the JAK-STAT Pathway

Cytokine Release Syndrome is characterized by a rapid and excessive release of inflammatory cytokines, including interferon-γ (IFNγ) and interleukin-6 (IL-6)[1][2][3][4]. This "cytokine storm" can lead to a range of clinical manifestations from mild, flu-like symptoms to severe, life-threatening conditions affecting multiple organ systems[5]. Many of the cytokines implicated in CRS signal through the JAK-STAT pathway[1][2][3][6].

The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial for transducing extracellular cytokine signals into intracellular transcriptional responses[7]. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses[7][8].

This compound: A Selective JAK1 Inhibitor

This compound (formerly INCB039110) is an orally bioavailable and potent inhibitor of JAK1[9]. Its selectivity for JAK1 is a key attribute, as this may allow for the targeted inhibition of inflammatory cytokine signaling while potentially minimizing off-target effects associated with the inhibition of other JAK family members[10].

Mechanism of Action

This compound exerts its effect by inhibiting the JAK1 enzyme, thereby blocking the downstream signaling of several pro-inflammatory cytokines that are central to the pathophysiology of CRS[5][11]. By inhibiting JAK1, this compound can reduce the production and signaling of key CRS-associated cytokines such as IL-6 and IFN-γ[1][11][12].

Kinase Selectivity Profile

The selectivity of this compound for JAK1 over other JAK family members has been characterized in enzymatic assays.

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 3.2 | 1 |

| JAK2 | 71.6 | 22 |

| JAK3 | >2000 | >600 |

| TYK2 | 818 | 256 |

| Data from enzymatic assays performed at ATP concentrations approximating those within cells.[13] |

Preclinical Evidence for this compound in CRS Mitigation

A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the potential of this compound to effectively reduce the hallmarks of CRS.

In Vitro Studies

In vitro experiments have shown that this compound can significantly and dose-dependently reduce the levels of multiple cytokines implicated in CRS[1][2][3]. Notably, at clinically relevant concentrations (50-100 nM), this compound was more effective than the IL-6 receptor inhibitor tocilizumab in reducing CRS-related cytokines produced by CD19-CAR T-cells co-cultured with target cancer cells[1][3]. Importantly, these concentrations of this compound did not significantly inhibit the in vitro proliferation or cytotoxic activity of CAR T-cells[1][2][3].

This compound has also been shown to reduce IL-6 production by macrophages, a key cellular source of this inflammatory cytokine during CRS[1].

In Vivo Studies

Murine models of acute inflammation and CRS have further substantiated the efficacy of this compound.

In a Concanavalin-A (ConA)-induced mouse model of CRS, prophylactic oral administration of this compound led to a significant and dose-dependent reduction in serum levels of key CRS-associated cytokines.

| Cytokine | Vehicle Control | This compound (60 mg/kg) | This compound (120 mg/kg) |

| IL-6 | High | Significantly Reduced | Significantly Reduced |

| IL-12 | High | Significantly Reduced | Significantly Reduced |

| IFN-γ | High | Significantly Reduced | Significantly Reduced |

| Data from a prophylactic ConA-induced CRS model in BALB/c mice. Cytokine levels were measured in plasma 120 minutes after ConA challenge.[1] |

This compound was also effective when administered in a therapeutic setting, 30 minutes after the induction of CRS[1].

A critical consideration for any CRS mitigation strategy is its potential impact on the anti-tumor efficacy of the primary therapy. In a human lymphoma xenograft model, prophylactic oral treatment with this compound did not impair the in vivo anti-tumor activity of CD19-CAR T-cells[1][2][3]. This suggests that this compound can uncouple the inflammatory toxicity of CAR T-cell therapy from its therapeutic benefit.

Clinical Development of this compound for CRS Prevention

The promising preclinical data led to the clinical investigation of this compound for the prevention of CRS in patients undergoing CAR T-cell therapy.

Phase II Clinical Trial (NCT04071366)

A two-part, randomized, double-blind, placebo-controlled Phase II clinical trial (INCB 39110-211) was conducted to evaluate the efficacy and safety of this compound for the prevention of CRS in patients receiving CD19-directed CAR T-cell therapy[1][14][15].

-

Part 1 (Open-label): Patients received this compound 200 mg once daily (qd) starting 3 days prior to CAR T-cell infusion and continuing through day 26[14][16].

-

Part 2 (Double-blind, Placebo-controlled): Patients were randomized to receive either this compound 200 mg twice daily (bid) or placebo, with the same dosing schedule as Part 1[14][17]. The primary endpoint was the incidence of grade ≥2 CRS by day 14[14].

| Outcome | This compound 200 mg bid (n=23) | Placebo (n=23) | P-value |

| Incidence of Grade ≥2 CRS by Day 14 | 17.4% | 56.5% | 0.003 |

| Overall Incidence of CRS (Any Grade) | 65.2% | 87.0% | - |

| Use of Tocilizumab for CRS | 17.4% | 65.2% | - |

| Incidence of Grade ≥2 ICANS by Day 28 | 8.7% | 21.7% | - |

| Median Time to CRS Onset (days) | 2 (range, 0-8) | 3 (range, 0-9) | - |

| Median Duration of Grade ≥2 CRS (days) | 2 (range, 1-8) | 2 (range, 1-5) | - |

| CRS-Free Survival at Day 28 | 70% | 26% | - |

| Best Overall Response Rate (ORR) | 78.3% | 73.9% | - |

| 6-Month ORR | 39.1% | 26.1% | - |

| ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome[14][17][18][19] |

Prophylactic treatment with this compound at 200 mg twice daily significantly reduced the incidence of grade 2 or higher CRS compared to placebo[14][17]. Furthermore, the use of tocilizumab, the standard-of-care treatment for CRS, was substantially lower in the this compound arm[17]. Importantly, the anti-tumor efficacy of the CAR T-cell therapy, as measured by overall response rates, was not compromised by this compound treatment[14][17].

Experimental Protocols

In Vitro CAR T-Cell Co-culture Assay

-

Cell Lines: Human CD19-CAR T-cells and CD19-expressing NAMALWA target cells.

-

Treatment: CAR T-cells are expanded in the presence of this compound or tocilizumab at concentrations equivalent to human clinical trial doses.

-

Co-culture: Expanded CAR T-cells are co-cultured with NAMALWA target cells.

-

Cytokine Measurement: Supernatants are collected after 6 hours of co-culture, and cytokine levels (e.g., IL-2, IFN-γ, IL-6, IL-8) are quantified[1].

In Vivo Murine CRS Model (Concanavalin-A)

-

Animal Model: BALB/c mice.

-

CRS Induction: CRS is induced by a single intravenous injection of Concanavalin-A (ConA; 20 mg/kg).

-

This compound Administration:

-

Prophylactic: this compound (60 or 120 mg/kg) is administered orally 60 minutes prior to ConA injection.

-

Therapeutic: this compound (60 or 120 mg/kg) is administered orally 30 minutes after ConA injection.

-

-

Sample Collection: Blood is collected 2 hours after ConA injection for plasma cytokine analysis[1].

In Vivo Macrophage Activation Model

-

Animal Model: C57BL/6 mice.

-

This compound Administration: Mice are prophylactically dosed orally with this compound (60 or 120 mg/kg) twice daily for 3 days to achieve steady-state.

-

Activation: Mice receive an intraperitoneal injection of lipopolysaccharide (LPS; 5 µg per animal).

-

Cytokine Measurement: Two hours after LPS injection, peritoneal lavage is performed, and IL-6 levels are measured[1].

In Vivo CAR T-Cell Anti-Tumor Efficacy Model

-

Animal Model: Immunodeficient NSG mice.

-

Tumor Engraftment: Mice are challenged with CD19+ NALM6-luciferase expressing human lymphoma cells.

-

CAR T-Cell Transfer: Once tumors are engrafted (day 4), mice receive an adoptive transfer of 3 x 10^6 human CD19-CAR T-cells.

-

This compound Treatment: Mice are treated with oral this compound.

-

Tumor Burden Assessment: Tumor growth is monitored by measuring luciferin expression[1].

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in blocking the JAK-STAT signaling pathway.

Experimental Workflow

Caption: Overview of preclinical experimental workflows for evaluating this compound.

Conclusion

This compound, a selective JAK1 inhibitor, has demonstrated significant potential in mitigating cytokine release syndrome. Preclinical studies have established its ability to reduce CRS-associated cytokines without impairing the anti-tumor efficacy of CAR T-cell therapy. These findings have been translated into the clinical setting, where a Phase II trial has shown that prophylactic this compound significantly reduces the incidence and severity of CRS in patients receiving CAR T-cell therapy. The data strongly support the continued development of this compound as a promising strategy to improve the safety and broaden the applicability of immunotherapies that carry the risk of CRS.

References

- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK1 Inhibitor May Prophylactically Prevent CAR T-Cell-Induced Cytokine Release Syndrome | Docwire News [docwirenews.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medicineinnovates.com [medicineinnovates.com]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. onclive.com [onclive.com]

- 18. ashpublications.org [ashpublications.org]

- 19. incytemi.com [incytemi.com]

Itacitinib: A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a crucial element in the inflammatory processes involved in various diseases. By selectively targeting JAK1, this compound aims to offer a more targeted therapeutic approach with a potentially improved safety profile compared to less selective JAK inhibitors. This technical guide provides a comprehensive overview of the available pharmacokinetic and oral bioavailability data for this compound, compiled from preclinical and clinical studies.

Signaling Pathway of JAK1 Inhibition

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory responses. This compound, by inhibiting JAK1, blocks this cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

Preclinical Pharmacokinetics

While detailed quantitative preclinical pharmacokinetic data for this compound is not publicly available, studies in rodents have demonstrated that oral administration of this compound results in dose-dependent plasma concentrations.[1][2] These exposures have been shown to correlate with pharmacodynamic effects, specifically the inhibition of STAT3 phosphorylation.[1][2]

Note: The following table is a template representing the type of data typically collected in preclinical pharmacokinetic studies. Specific values for this compound are not available in the public domain.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) |

| Mouse | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Human Pharmacokinetics and Oral Bioavailability

A population pharmacokinetic (PopPK) analysis of this compound in healthy volunteers and patients with acute graft-versus-host disease (aGVHD) characterized its absorption as dose-dependent and nonlinear, involving a dual first-order absorption process.[2] The model was described as a two-compartment model with first-order elimination.[2] A specific oral bioavailability percentage for this compound in humans has not been reported in the available literature.

A study investigating the effect of renal impairment on the pharmacokinetics of a single 300 mg oral dose of this compound provided the following key parameters in subjects with normal renal function:

| Parameter | Value (Geometric Mean) |

| Cmax (nmol/L) | 700[1] |

| AUC0-∞ (nmol·h/L) | 3050[1] |

| Tmax (h) | 3 (median)[1] |

| Renal Clearance (L/h) | 11.8 (average)[1] |

| Fraction of Dose Excreted Unchanged in Urine (%) | 7.2 (average)[1] |

These data indicate that renal clearance is a minor pathway for this compound elimination.[1] The study also found that severe renal impairment led to an approximate 2-fold increase in plasma exposure.[1]

In Vitro Permeability and Metabolism

Caco-2 Permeability

The Caco-2 cell permeability assay is a standard in vitro method to predict human intestinal absorption of drugs. While specific apparent permeability (Papp) values for this compound are not publicly available, this assay is crucial for assessing a compound's potential for oral absorption and identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Caption: A generalized workflow for a Caco-2 permeability assay.

Metabolic Stability

In vitro studies indicate that the primary elimination route for this compound is through oxidative metabolism, mediated mainly by the cytochrome P450 3A (CYP3A) enzyme system.[1] Metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to determine a compound's intrinsic clearance and metabolic half-life. Specific quantitative data from these assays for this compound are not publicly available.

Caption: A generalized workflow for an in vitro metabolic stability assay.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are proprietary. However, this section outlines generalized methodologies for the key experiments based on standard industry practices.

In Vivo Pharmacokinetic Studies (Rodent Model)

-

Animal Model: Male Sprague-Dawley rats (or other relevant rodent strain), typically 8-10 weeks old.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various dose levels. For intravenous administration, the drug is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a cannulated vein.

-

Sample Collection: Blood samples (approx. 0.2-0.3 mL) are collected from a cannulated vein (e.g., jugular vein) or via retro-orbital bleeding at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to obtain plasma.

-

Bioanalysis: Plasma samples are processed, typically by protein precipitation, and the concentration of this compound is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and oral bioavailability (F%).

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

-

Permeability Measurement: The culture medium is replaced with transport buffer. This compound (at a specified concentration, e.g., 10 µM) is added to the apical (A) side for apical-to-basolateral (A-B) permeability or to the basolateral (B) side for basolateral-to-apical (B-A) permeability. Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Bioanalysis: The concentration of this compound in the samples is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Microsomal Stability Assay

-

Assay System: Pooled human (or other species) liver microsomes are used.

-

Incubation: this compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes in a buffer solution at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Sampling and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Bioanalysis: The remaining concentration of this compound in each sample is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

The available data indicate that this compound exhibits dose-dependent pharmacokinetics in preclinical species and nonlinear absorption in humans. Its primary route of elimination is through CYP3A-mediated metabolism, with renal clearance playing a minor role. While specific quantitative values for preclinical pharmacokinetics, human oral bioavailability, and in vitro permeability and metabolism are not fully available in the public domain, the collective evidence has supported its clinical development. Further detailed information may become available through regulatory agency reviews or future publications.

References

Methodological & Application

Application Note: Preparation of Itacitinib Stock Solutions for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itacitinib, also known as INCB039110, is a potent and selective, orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1).[1][2] It demonstrates high selectivity for JAK1 over other members of the JAK family, including JAK2, JAK3, and TYK2.[2][3] The JAK/STAT signaling pathway is a critical regulator of cellular responses to cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[4][6] this compound's targeted inhibition of JAK1 makes it a valuable tool for investigating the specific roles of this kinase in disease models and for potential therapeutic development.[6][7]

Accurate and reproducible in vitro studies rely on the correct preparation, handling, and storage of inhibitor stock solutions. This document provides a detailed protocol for preparing this compound stock solutions for use in cell-based assays.

Mechanism of Action: The JAK/STAT Pathway

The JAK/STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific cell surface receptor.[8] This binding event brings the receptor-associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[8][9] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes.[9][10]

This compound exerts its effect by selectively inhibiting JAK1, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[11] This blockade of the signaling cascade downstream of JAK1-dependent cytokines, such as IL-6, is crucial for its mechanism of action.[11][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. Safety and efficacy of this compound, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]

- 12. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Studying JAK/STAT Signaling in Primary Lymphocytes Using Itacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune system, regulating lymphocyte development, activation, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[2] Itacitinib (INCB039110) is a potent and selective inhibitor of JAK1, a key tyrosine kinase in this pathway.[4][5][6][7] Its selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2, makes it a valuable tool for dissecting the specific role of JAK1-mediated signaling in immune cells.[6][7] These application notes provide detailed protocols for utilizing this compound to investigate JAK/STAT signaling in primary human lymphocytes, offering insights into its mechanism of action and its effects on immune cell function.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting the ATP-binding site of the JAK1 kinase domain, preventing the phosphorylation and subsequent activation of downstream STAT proteins.[8] This blockade of JAK1 activity effectively abrogates the signaling of various cytokines that rely on this pathway, including those that signal through heterodimeric receptors involving JAK1, such as interleukin-6 (IL-6) and interferon-gamma (IFNγ).[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK1 | Reference |

| JAK1 | 2 | - | [7] |

| JAK2 | >40 | >20-fold | [6][7] |

| JAK3 | >200 | >100-fold | [6][7] |

| TYK2 | >200 | >100-fold | [6][7] |

Table 2: Cellular Inhibitory Activity of this compound in Primary Human Lymphocytes and Whole Blood

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |

| pSTAT3 Inhibition | Human Whole Blood | IL-6 | pSTAT3 levels | 292 | [4] |

| T-cell Proliferation | Primary Human T-cells | anti-CD3/anti-CD28 | Proliferation | ~50-100 (no significant effect), >500 (inhibition) | [8] |

| Cytokine Inhibition | CD19-CAR T-cells | - | IL-6, IL-12, IFN-γ | Dose-dependent reduction | [8] |

Signaling Pathways and Experimental Workflow

JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling cascade initiated by cytokine binding and inhibited by this compound.

Experimental Workflow for Studying this compound in Primary Lymphocytes